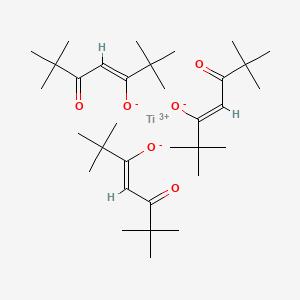
Titanium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)-, (OC-6-11)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)-, (OC-6-11)- is a coordination compound where titanium is bonded to three 2,2,6,6-tetramethyl-3,5-heptanedionato ligands. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)- typically involves the reaction of titanium tetrachloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The general reaction can be represented as follows:
TiCl4+3C11H20O2→Ti(C11H19O2)3+3HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated systems and controlled environments helps in maintaining the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
Titanium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: Ligand exchange reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedionato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve the use of other diketones or similar ligands under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide, while reduction can produce lower oxidation state titanium complexes.
Scientific Research Applications
Titanium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential in drug delivery systems due to its stability and ability to form complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as coatings and thin films, due to its excellent thermal and chemical stability.
Mechanism of Action
The mechanism by which Titanium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)- exerts its effects involves the coordination of the titanium center with the oxygen atoms of the 2,2,6,6-tetramethyl-3,5-heptanedionato ligands. This coordination stabilizes the titanium in a specific oxidation state and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.
Comparison with Similar Compounds
Similar Compounds
Titanium, bis(2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)-: Similar structure but with two ligands instead of three.
Titanium, tris(acetylacetonato-kappaO3,kappaO5)-: Similar coordination environment but with acetylacetonate ligands.
Uniqueness
Titanium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)- is unique due to the bulky nature of the 2,2,6,6-tetramethyl-3,5-heptanedionato ligands, which provide steric protection to the titanium center. This results in enhanced stability and specific reactivity patterns compared to similar compounds with less bulky ligands.
Properties
IUPAC Name |
(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;titanium(3+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Ti/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUPYHXXIXZMGL-LWTKGLMZSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ti+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Ti+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57O6Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
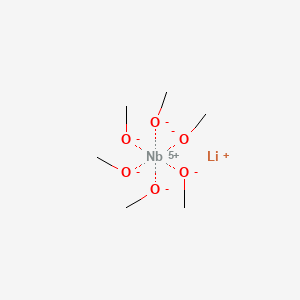
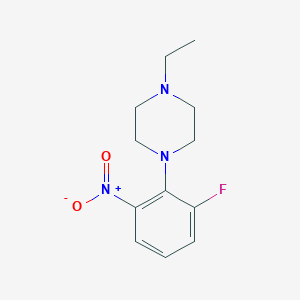
![2,2,2-trichloroethyl (NE)-N-[chloro(methylsulfanyl)methylidene]sulfamate](/img/structure/B8203324.png)
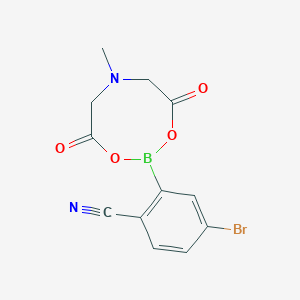
![Potassium trifluoro[2-(trifluoromethyl)pyridin-3-YL]boranuide](/img/structure/B8203332.png)
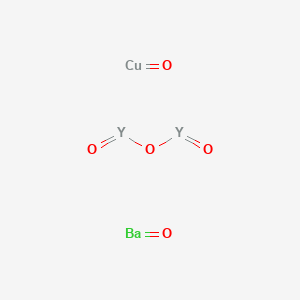
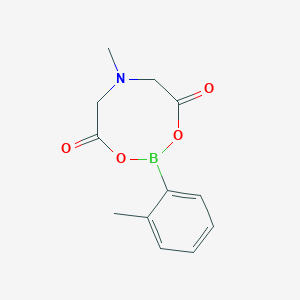
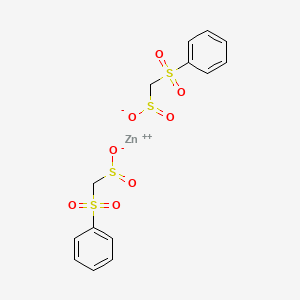
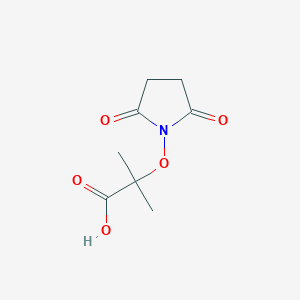
![7,18-dipropyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B8203348.png)
![5-Methyl-1-thiophen-3-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B8203363.png)
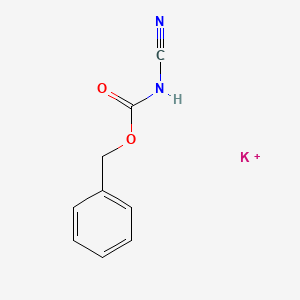
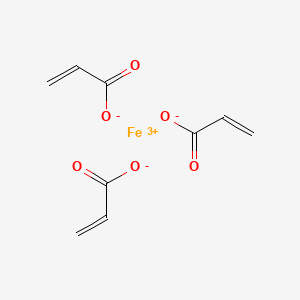
![2-[2-(4-Phenoxyphenyl)ethyl]-1,3,6,2-dioxazaborocane](/img/structure/B8203385.png)
